Literature review of pyrido-fused oxazepines as bioactive heterocycles
Literature review of pyrido-fused oxazepines as bioactive heterocycles
Executive Summary
Pyrido-fused oxazepines represent a privileged scaffold in medicinal chemistry, bridging the structural gap between the classic 1,4-benzodiazepines (anxiolytics) and pyridopyrimidines (kinase inhibitors). By replacing the benzene ring of benzoxazepines with a pyridine moiety, these heterocycles introduce distinct electronic properties, improved aqueous solubility, and novel hydrogen-bonding vectors that enhance target engagement.
This technical guide synthesizes recent literature to profile the pyrido[2,3-b][1,4]oxazepine and benzo[f]pyrido[4,3-b][1,4]oxazepine systems. It details their emergence as potent inhibitors of EGFR tyrosine kinases in non-small cell lung cancer (NSCLC) and Bromodomain (BET) proteins in autoimmune diseases.
Structural Classification & Chemical Space
The pyrido-fused oxazepine core consists of a pyridine ring fused to a seven-membered oxazepine ring (containing one oxygen and one nitrogen). The physicochemical profile is dictated by the fusion face (b, c, or d) and the position of the pyridine nitrogen.
Isomeric Scaffolds
The diversity of this class arises from the orientation of the pyridine nitrogen relative to the heteroatoms in the seven-membered ring.
Figure 1: Structural classification of primary pyrido-oxazepine isomers and their dominant therapeutic applications.
Synthetic Strategies
The construction of the pyrido-oxazepine core requires overcoming the entropic penalty of forming a seven-membered ring. Two robust methodologies dominate the literature: intramolecular nucleophilic aromatic substitution (
Protocol A: Intramolecular Cyclization
This method is preferred for generating EGFR inhibitors (e.g., Pyrido[2,3-b] systems). It relies on the high electrophilicity of the pyridine ring activated by an adjacent halogen.
Target Scaffold: 2,3-dihydro-pyrido[2,3-b][1,4]oxazepine Key Reference: RSC Adv., 2023 (EGFR Inhibitors)
Step-by-Step Methodology:
-
Precursor Assembly: React 2-amino-3-hydroxypyridine with an
-halo ester (e.g., ethyl bromoacetate) or 1,2-dihaloethane under basic conditions ( , DMF, ) to alkylate the hydroxyl group. -
Cyclization:
-
Functionalization: Perform Suzuki-Miyaura cross-coupling at the pyridine C-Br position (if present) to introduce biaryl pharmacophores essential for kinase binding.
Protocol B: 1,3-Dipolar Cycloaddition (Spiro-Fusion)
This route generates spiro-pyrido[1,4]oxazepines, often explored for antimicrobial activity.
Target Scaffold: Pyrido[1,4]oxazepino-spiropyrrolidines Key Reference: Synth. Commun., 2010
Workflow:
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Dipolarophile Formation: Condense pyrido[1,4]oxazepine-dione with an aromatic aldehyde to form an exocyclic benzylidene double bond (Knoevenagel condensation).
-
Ylide Generation: In situ generation of azomethine ylide from sarcosine and paraformaldehyde in refluxing toluene.
-
Cycloaddition: The ylide undergoes a
cycloaddition with the benzylidene double bond.[2][4]-
Yield: Typically 70-85%.
-
Stereochemistry: Highly regioselective formation of the spiro-adduct.
-
Figure 2: Synthetic workflow for the construction of kinase-inhibiting pyrido-oxazepines.
Medicinal Chemistry & Bioactivity[2][4][5][6][7][8][9][10][11]
Oncology: EGFR Tyrosine Kinase Inhibitors
Pyrido[2,3-b][1,4]oxazepines have emerged as potent inhibitors of mutant EGFR, specifically targeting the L858R/T790M resistance double mutation in NSCLC.[5][6]
-
Mechanism: These compounds bind to the ATP-binding pocket of the kinase. The pyridine nitrogen often forms a critical hydrogen bond with the hinge region (Met793), while the oxazepine ring orients substituents into the hydrophobic back pocket.
-
Key Compound (7f):
Inflammation: BET Bromodomain Inhibitors
The benzo[f]pyrido[4,3-b][1,4]oxazepin-10-one scaffold has been validated as an inhibitor of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4.[8]
-
Therapeutic Focus: Psoriasis and other inflammatory conditions.
-
SAR Insight: Introduction of a fluorine atom at the C-9 position (Compound 43) significantly improved metabolic stability and potency compared to non-fluorinated analogs.
-
In Vivo Efficacy: Demonstrated efficacy in imiquimod-induced psoriasis mouse models.[8]
Comparative Bioactivity Data
| Scaffold Type | Primary Target | Key Compound | Potency ( | Indication | Source |
| Pyrido[2,3-b] | EGFR (L858R/T790M) | Cmpd 7f | 0.09 | NSCLC | RSC Adv. |
| Benzo[f]pyrido[4,3-b] | BRD4 (BET) | Cmpd 43 | < 50 nM (Binding) | Psoriasis | Bioorg. Med. Chem. |
| Spiro-Pyrido[1,4] | Non-specific | Spiro-11 | N/A (Screening) | Antimicrobial | Synth. Commun. |
Mechanism of Action: EGFR Signaling
The efficacy of pyrido-oxazepines in oncology is linked to the downregulation of the EGFR signaling cascade, leading to apoptosis.
Figure 3: Mechanism of Action. Pyrido-oxazepines bind the ATP pocket of mutant EGFR, preventing autophosphorylation and downstream RAS/RAF/MEK signaling, ultimately triggering apoptosis.
References
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Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. RSC Advances. [Link]
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Discovery of benzo[f]pyrido[4,3-b][1,4]oxazepin-10-one derivatives as orally available BET inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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A Clean and Expedient Synthesis of Pyrido[1,4]oxazepino Spiropyrrolidines. Synthetic Communications. [Link]
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Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current Medicinal Chemistry. [Link]
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- 2. tandfonline.com [tandfonline.com]
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- 4. researchgate.net [researchgate.net]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Discovery of benzo[f]pyrido[4,3-b][1,4]oxazepin-10-one derivatives as orally available bromodomain and extra-terminal domain (BET) inhibitors with efficacy in an in vivo psoriatic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
